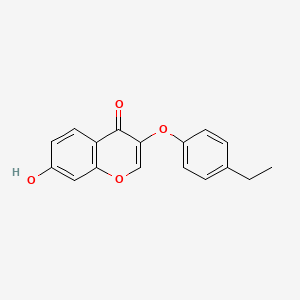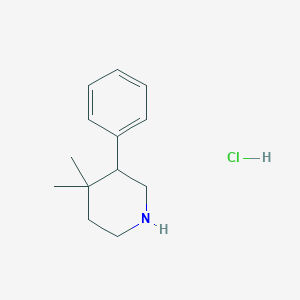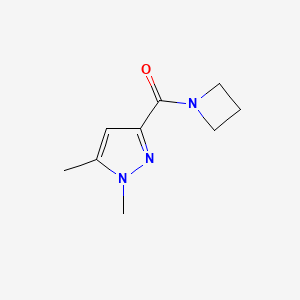![molecular formula C19H14ClN5O2 B2982651 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 1020252-02-1](/img/structure/B2982651.png)
3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study has synthesized a series of compounds with potential antimicrobial activities, demonstrating their effectiveness against various bacterial and fungal strains. The structural elucidation of these compounds was achieved through IR, NMR, and Mass spectral techniques, suggesting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Structural and Chemical Analysis
Research focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives has been reported. These studies highlight the formation of self-assembled dimers through O⋯π-hole tetrel bonding interactions. The influence of substituents on the nucleophilic/electrophilic nature of certain groups and their impact on interaction energy has been examined, providing insights into the structural and chemical behaviors of these compounds (Ahmed et al., 2020).
Enzyme Inhibition Studies
Investigations into the synthesis of novel compounds derived from triazolyl and their potential enzyme inhibitory activities have been conducted. The compounds were characterized by various spectroscopic methods and evaluated for their lipase and α-glucosidase inhibition capabilities. Some synthesized compounds demonstrated significant anti-lipase and anti-α-glucosidase activities, suggesting their potential for therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Antioxidant Properties
A series of new triazole derivatives have been synthesized and evaluated for their antioxidant and antiradical activities. These compounds were characterized by elemental analyses, IR, NMR spectral data, and screened for their biological activities. The findings suggest the potential of these compounds in developing antioxidant therapies (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Synthesis and Characterization
Research on the efficient synthesis and characterization of variously substituted oxazoles has been reported. This includes the development of methodologies for the synthesis of natural products and novel compounds, offering a comprehensive understanding of the structural aspects of these molecules. These studies contribute to the broader application of oxazole derivatives in medicinal chemistry (Kumar, Saraiah, Misra, & Ila, 2012).
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to have broad-spectrum biological activities . They can form hydrogen bonds with different targets, leading to changes in various biochemical pathways .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a 1,2,4-triazole ring are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-17(18(24-27-12)15-4-2-3-5-16(15)20)19(26)23-13-6-8-14(9-7-13)25-11-21-10-22-25/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSEHJSCFEWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2982568.png)
![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)
![2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid](/img/structure/B2982570.png)

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2982581.png)
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2982583.png)

![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)

